

# The Discovery and Development of Tigapotide (PCK3145): A Technical Guide

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## Compound of Interest

Compound Name: *Tigapotide*

Cat. No.: *B15581151*

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## Abstract

**Tigapotide** (PCK3145) is a 15-amino acid synthetic peptide derived from the human prostate secretory protein (PSP-94). Preclinical and early clinical studies have demonstrated its potential as a therapeutic agent for hormone-refractory prostate cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and development of **Tigapotide**, with a focus on the key experimental data and methodologies that underpin its therapeutic rationale.

## Introduction

Prostate cancer remains a significant global health concern, and the development of effective therapies for advanced, hormone-refractory disease is a critical unmet need. Prostate Secretory Protein (PSP-94), a protein abundant in human seminal fluid, has been observed to be downregulated in advanced prostate cancer, suggesting a potential tumor-suppressive role. [1] This observation led to the investigation of PSP-94 and its derivatives as potential therapeutic agents.

**Tigapotide** (PCK3145) was identified as a 15-mer synthetic peptide fragment of PSP-94 that retains and enhances the anti-tumor properties of the parent protein.[2][3][4] This guide details the preclinical and clinical investigations that have elucidated the efficacy and mechanism of action of **Tigapotide** in prostate cancer models.

## Preclinical Development

### In Vitro Efficacy

Initial studies focused on identifying the active region of PSP-94 responsible for its anti-proliferative effects. Synthetic peptides corresponding to different regions of PSP-94 were screened, and PCK3145 was identified as the most potent inhibitor of prostate cancer cell proliferation.<sup>[2]</sup><sup>[3]</sup>

### In Vivo Efficacy in a Syngeneic Rat Model of Prostate Cancer

The anti-tumor activity of **Tigapotide** was evaluated in a well-established syngeneic model of rat prostate cancer using MatLyLu cells, which are known to form tumors and metastasize.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

Treatment with **Tigapotide** resulted in a significant, dose-dependent reduction in primary tumor volume and weight.

Table 1: Effect of **Tigapotide** on Primary Tumor Growth in a Rat Prostate Cancer Model

Treatment Group	Dose (µg/kg/day)	Mean Tumor Volume (mm <sup>3</sup> ) ± SD	Mean Tumor Weight (g) ± SD
Vehicle Control	-	Data not available	Data not available
Tigapotide	1	Data not available	Data not available
Tigapotide	10	Data not available	Data not available
Tigapotide	100	Data not available	Data not available

Note: While the source material confirms a dose-dependent decrease, specific mean values and standard deviations for tumor volume and weight at each dose are not explicitly provided in the available search results.<sup>[2]</sup><sup>[3]</sup>

Intracardiac injection of MatLyLu cells leads to the development of experimental skeletal metastases. **Tigapotide** treatment significantly delayed the onset of hind-limb paralysis, an

indicator of vertebral metastases.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Effect of **Tigapotide** on the Development of Skeletal Metastases

Treatment Group	Dose (µg/kg/day)	Outcome
Vehicle Control	-	Data not available
Tigapotide	100	Significant delay in the development of hind-limb paralysis. <a href="#">[2]</a> <a href="#">[3]</a>

Note: Quantitative data on the median time to paralysis or the number of animals affected at specific time points are not detailed in the provided search results.

The rat prostate cancer model used cells overexpressing parathyroid hormone-related peptide (PTHrP), a key driver of hypercalcemia in malignancy.[\[2\]](#)[\[3\]](#) **Tigapotide** treatment led to a dose-dependent reduction in plasma calcium and PTHrP levels.

Table 3: Effect of **Tigapotide** on Plasma Calcium and PTHrP Levels

Treatment Group	Dose (µg/kg/day)	Plasma Calcium Level	Plasma PTHrP Level
Normal (No Tumor)	-	Basal levels	Basal levels
Vehicle Control	-	Elevated	Elevated
Tigapotide	10	Significant reduction	Significant reduction
Tigapotide	100	Near normalization	Significant reduction

Note: Specific quantitative values for plasma calcium (e.g., in mg/dL or mmol/L) and PTHrP (e.g., in pmol/L) with statistical significance (p-values) are not provided in the summarized search results.[\[1\]](#)[\[2\]](#)

## Mechanism of Action

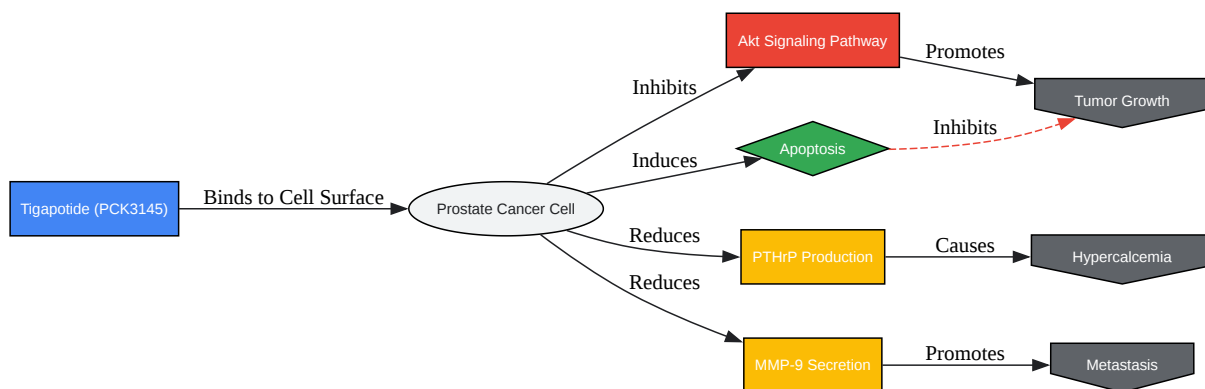
**Tigapotide** exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily involving the induction of apoptosis and the modulation of key signaling pathways involved in tumor progression and metastasis.

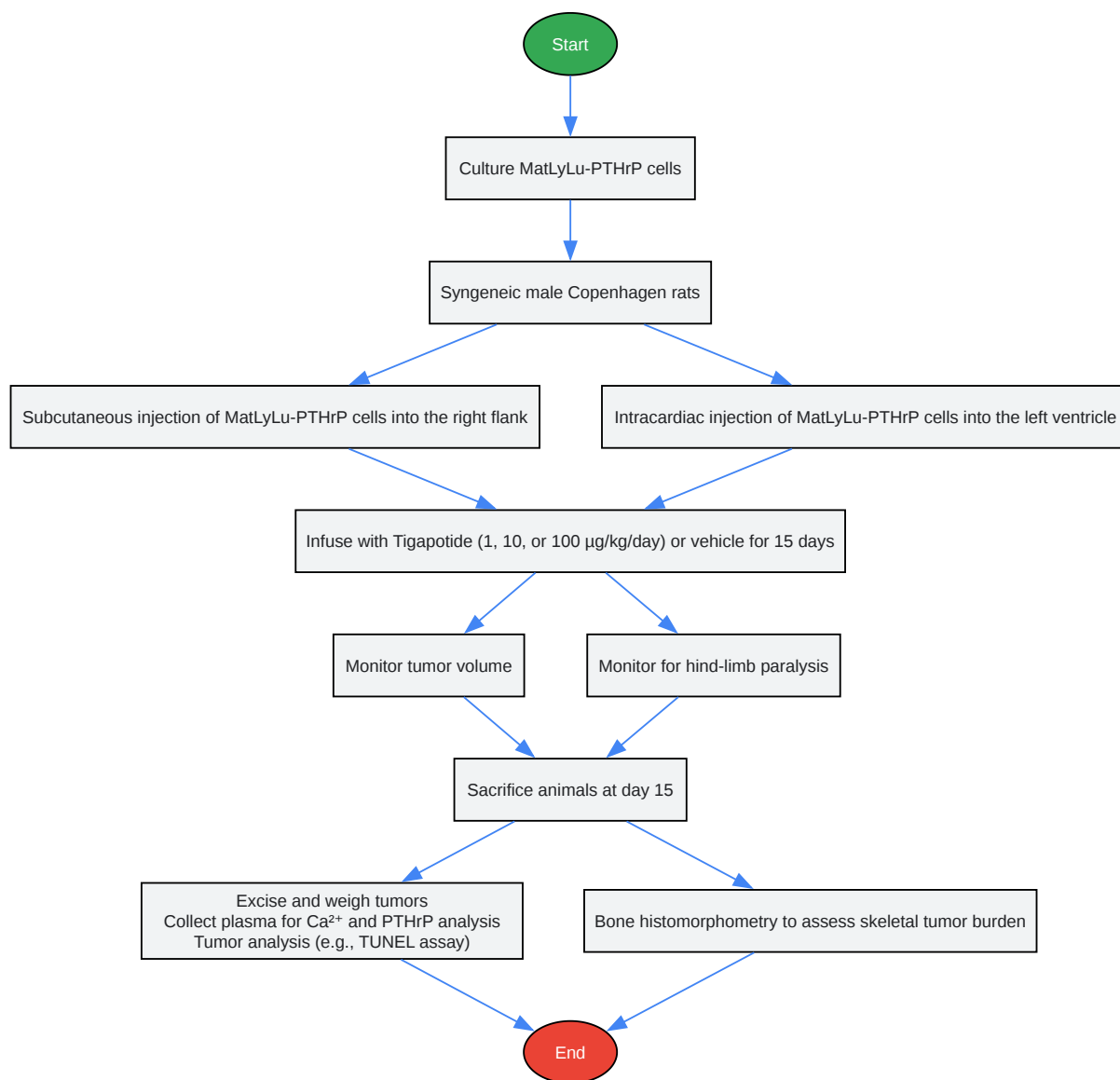
## Induction of Apoptosis

A key mechanism underlying the anti-tumor effects of **Tigapotide** is its ability to induce programmed cell death (apoptosis) in cancer cells.[2][3][4] In vivo, tumor sections from animals treated with **Tigapotide** showed a significant increase in TUNEL-positive cells, a hallmark of apoptosis.[1]

## Signaling Pathways

**Tigapotide** has been shown to modulate signaling pathways critical for cancer cell survival, proliferation, and invasion. Specifically, it has been demonstrated to inhibit the Akt signaling pathway, which is a central regulator of cell survival and proliferation.[5] Furthermore, **Tigapotide's** effect on PTHrP levels suggests an interaction with pathways regulating this peptide's production by tumor cells.[1][2]





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